molecular formula C8H13N3 B13175925 1-(1H-Imidazol-2-YL)cyclopentan-1-amine

1-(1H-Imidazol-2-YL)cyclopentan-1-amine

Cat. No.: B13175925
M. Wt: 151.21 g/mol
InChI Key: YXGADAWJFSBOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are fundamental building blocks in organic chemistry, with their presence defining the function of numerous biologically active molecules. The specific frameworks within 1-(1H-imidazol-2-yl)cyclopentan-1-amine, namely imidazole (B134444) and cyclopentane (B165970), each carry a rich history of scientific investigation.

First synthesized in 1858, imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. scilit.comnih.gov This nucleus is a cornerstone in biological chemistry, found in essential molecules like the amino acid histidine and histamine. biomedpharmajournal.org Its ionizable nature often imparts favorable pharmacokinetic properties to larger molecules. biomedpharmajournal.org The versatility of the imidazole scaffold has made it a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of therapeutic agents. mdpi.com

The imidazole ring's utility stems from its unique chemical characteristics:

Aromaticity and Stability : It possesses a stable aromatic system.

Amphoteric Nature : It can act as both a weak acid and a weak base.

Coordination Chemistry : The nitrogen atoms can coordinate with metal ions, a property utilized in catalysis and the formation of metal-organic frameworks (MOFs), such as Zeolitic Imidazolate Frameworks (ZIFs). nih.govnih.govresearchgate.netbohrium.com

Reactive Sites : The ring can be functionalized at various positions, allowing for the construction of diverse derivatives. nih.gov

These properties have made imidazole derivatives the focus of extensive synthetic exploration for applications ranging from materials science to the development of new pharmaceuticals. scilit.combiomedpharmajournal.orgresearchgate.net

The cyclopentane ring, a five-membered carbocycle, is another prevalent structural motif in organic chemistry. fiveable.me It is a component of many natural products, including steroids and prostaglandins. As a simple cycloalkane, it serves as a model for studying the properties of cyclic hydrocarbons. fiveable.me

Key aspects that underscore its importance include:

Ring Strain : Cyclopentane rings have a notable degree of ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. fiveable.mefiveable.me This inherent strain can be harnessed to drive certain chemical reactions.

Conformational Flexibility : The ring is not planar and adopts conformations like the "envelope" and "twist" to minimize strain, which can influence the reactivity and selectivity of chemical transformations. fiveable.me

Synthetic Building Block : It is a valuable building block for constructing more complex fused and bridged ring systems. fiveable.meontosight.aiechemi.com

Despite its prevalence, the synthesis of cyclopentane rings has historically been considered less straightforward than that of six-membered rings, for which powerful and general methods like the Diels-Alder reaction exist. baranlab.org This has spurred the development of specialized synthetic methodologies.

The structure of this compound is notable for the direct linkage of the imidazole and cyclopentane rings through a quaternary carbon atom. This atom is also bonded to a primary amine group (-NH2), creating a unique stereocenter. This arrangement combines the biologically relevant imidazole heterocycle with a versatile carbocyclic scaffold. The academic interest in this molecule lies in the synthetic challenge of its construction and the novel properties that may arise from the spatial arrangement of these three distinct functional components: the aromatic heterocycle, the aliphatic ring, and the basic amino group. This specific architecture is a prime candidate for exploring new areas of chemical space.

Evolution of Synthetic Strategies for Related Compounds

The potential synthesis of this compound can be understood by examining the historical and modern methods used to create its constituent parts.

The synthesis of imidazole derivatives has a long history, evolving from classical condensation reactions to modern, highly efficient methods. scilit.com

Classical Methods : The first synthesis of imidazole itself, reported by Heinrich Debus in 1858, involved the reaction of glyoxal (B1671930) and ammonia. nih.gov Other foundational methods include the Wallach synthesis and the Marckwald synthesis.

Multicomponent Reactions : More recent strategies often employ multicomponent reactions, where three or more reactants combine in a single step to form the imidazole core. This approach is valued for its efficiency and atom economy. biomedpharmajournal.org

Modern Catalysis : The use of various catalysts, including metal oxides, nanoparticles, and ionic liquids, has enabled the synthesis of substituted imidazoles under milder and more environmentally friendly conditions. biomedpharmajournal.orgbohrium.com Microwave-assisted synthesis has also become a common technique to accelerate these reactions. scilit.commu-varna.bg

Interactive Table: Key Synthetic Methods for Imidazole Derivatives
Synthetic MethodReactantsKey FeaturesReference
Debus SynthesisGlyoxal, Aldehyde, AmmoniaClassic method for 2,4,5-trisubstituted imidazoles. nih.gov
Radziszewski SynthesisDicarbonyl, Aldehyde, AmmoniaA widely used method for preparing various substituted imidazoles. biomedpharmajournal.org
Multicomponent CondensationAldehyde, Benzil, Amine, Ammonium AcetateEfficient one-pot synthesis of tetrasubstituted imidazoles. nih.govbiomedpharmajournal.org
Microwave-Assisted SynthesisVarious precursorsAccelerated reaction times and often improved yields. scilit.commu-varna.bg
Green Chemistry ApproachesVarious precursorsUtilizes solvent-free conditions or eco-friendly catalysts. bohrium.com

The construction of cyclopentane rings has been a persistent challenge in organic synthesis, leading to the development of a vast number of specialized methods. baranlab.org Unlike cyclohexane (B81311) synthesis, there are few broadly general reactions for creating five-membered rings. baranlab.org

Early and modern approaches include:

Intramolecular Cyclizations : Many strategies rely on forming a bond between two atoms within a linear precursor chain. This includes radical cyclizations and various condensation reactions.

Annulation Reactions : These methods involve the formation of a new ring onto an existing structure. Several multi-step annulation procedures have been developed to create cyclopentenones from ketones. baranlab.org

Cycloaddition Reactions : While the [4+2] Diels-Alder is not directly applicable, [3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings.

Metathesis Reactions : Ring-closing olefin metathesis has emerged as a highly effective and popular method for forming cyclopentane and other cyclic systems. fiveable.me

Photochemical Methods : Light-induced reactions, such as the [2+2] photocycloaddition, can be employed to construct complex polycyclic scaffolds that contain five-membered rings. researchgate.netresearchgate.net

Interactive Table: Selected Approaches for Cyclopentane Synthesis
Synthetic ApproachDescriptionKey AdvantagesReference
Intramolecular Aldol (B89426) CondensationBase- or acid-catalyzed cyclization of a 1,5-dicarbonyl compound.Classical and well-understood method. baranlab.org
Radical CyclizationCyclization of an unsaturated radical precursor, often initiated by a tin hydride.Effective for forming C-C bonds under mild conditions. baranlab.org
[3+2] CycloadditionReaction of a three-atom component with a two-atom component (e.g., an alkene).High stereochemical control. baranlab.org
Ring-Closing Metathesis (RCM)An intramolecular reaction of a diene catalyzed by a transition metal complex (e.g., Grubbs catalyst).High functional group tolerance and efficiency. fiveable.me
Pauson-Khand ReactionA [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.Forms cyclopentenone structures efficiently. baranlab.org

Rationale and Scholarly Objectives for Investigating this compound

The primary motivation for investigating this compound stems from the potential for synergistic or novel pharmacological activities arising from the combination of the imidazole and cyclopentanamine groups. The scholarly objectives for its study are multifaceted and are primarily focused on elucidating its therapeutic potential.

The imidazole moiety is known for its ability to act as a bioisostere for other functional groups and to participate in hydrogen bonding and metal coordination, which are crucial for drug-receptor interactions. researchgate.net The cyclopentane ring, a saturated carbocycle, can influence a molecule's lipophilicity and conformational rigidity, which in turn can affect its pharmacokinetic and pharmacodynamic properties. The amine group is a key functional group in many neurotransmitters and other signaling molecules, and its presence can facilitate interactions with various biological targets.

The investigation into this compound is driven by the hypothesis that its unique three-dimensional structure could lead to selective interactions with specific biological targets. Researchers are interested in exploring its potential applications in areas where imidazole-containing compounds have already shown promise, such as in the development of new antimicrobial, anti-inflammatory, or anticancer agents. researchgate.netmdpi.com

A summary of the key structural components and their established roles in medicinal chemistry is presented in the table below.

Structural ComponentKey Features and Roles in Medicinal Chemistry
Imidazole Ring Aromatic heterocycle with two nitrogen atoms; acts as a versatile scaffold in drug design; participates in hydrogen bonding and metal coordination; present in numerous antifungal, anticancer, and antihistaminic drugs. researchgate.netmdpi.comnih.govlifechemicals.com
Cyclopentane Ring Saturated carbocycle; influences lipophilicity and conformational rigidity; can impact a molecule's pharmacokinetic and pharmacodynamic profile.
Amine Group Basic functional group; key component of many neurotransmitters and signaling molecules; facilitates interactions with various biological targets.

The exploration of this compound is a logical progression in the field of medicinal chemistry, building upon the established importance of its constituent parts. Future research will likely focus on its synthesis, chemical characterization, and comprehensive biological evaluation to determine its potential as a novel therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C8H13N3/c9-8(3-1-2-4-8)7-10-5-6-11-7/h5-6H,1-4,9H2,(H,10,11)

InChI Key

YXGADAWJFSBOAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC=CN2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to 1-(1H-Imidazol-2-YL)cyclopentan-1-amine

The construction of this compound involves the strategic formation of the imidazole (B134444) ring and the cyclopentylamine (B150401) moiety, with the key challenge being the creation of the quaternary α-amino carbon center.

Exploration of Direct Synthetic Pathways

Direct synthetic pathways to this compound can be envisioned by either constructing the imidazole ring onto a pre-formed cyclopentylamine precursor or by attaching the cyclopentyl group to an existing imidazole scaffold.

A highly plausible strategy begins with the Strecker synthesis of 1-aminocyclopentane carbonitrile from cyclopentanone (B42830). This key intermediate is a known pharmacological agent and building block. biosynth.comcymitquimica.com From this α-aminonitrile, the imidazole ring can be formed through established cyclocondensation reactions. One common method is the Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. researchgate.netyoutube.com In a modified approach, the α-aminonitrile could be hydrolyzed to the corresponding α-amino amide and then cyclized with an appropriate 1,2-dicarbonyl species.

Alternatively, the synthesis can commence by forming the imidazole ring first. General methods for synthesizing 2-substituted imidazoles often involve the condensation of α-dicarbonyl compounds, aldehydes, and ammonia. organic-chemistry.org A subsequent step would involve creating the C-C bond between the C2 position of the imidazole and the C1 position of the cyclopentane (B165970) ring. This could be achieved via metalation of the C2 position of a protected imidazole with a strong base, followed by reaction with a cyclopentyl electrophile, such as cyclopentanone.

A potential synthetic sequence is outlined below:

StepReactant(s)Reagent(s)ProductPurpose
1CyclopentanoneNaCN, NH₄Cl1-Aminocyclopentane carbonitrileFormation of the α-aminonitrile precursor. google.com
21-Aminocyclopentane carbonitrile1. H₂, Raney Ni2. Glyoxal (B1671930), NH₃This compoundReduction of nitrile to aldehyde equivalent and subsequent imidazole ring formation.

This table represents a hypothetical, albeit chemically sound, pathway as direct synthesis literature is sparse.

Stereochemical Control in Synthesis

Achieving stereochemical control is paramount when synthesizing chiral molecules. For cyclopentane derivatives, this involves managing the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of substituents on the five-membered ring.

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of substituted cyclopentylamines with high diastereoselectivity has been achieved through various methods. One notable approach is a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines, which yields trans-2-substituted cyclopentylamines exclusively. acs.orgnih.gov Furthermore, aza-Michael reactions of aniline (B41778) nucleophiles onto substituted cyclopentenones have been shown to proceed with excellent diastereoselectivity, a phenomenon attributed to hydrogen bonding that directs the incoming nucleophile. worktribe.comdurham.ac.uk

For enantioselective synthesis, strategies often rely on creating a key stereocenter early in the synthetic sequence. For instance, the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, an α,α-disubstituted amino acid, was accomplished using an alkylidene carbene 1,5-C-H insertion reaction as the key stereochemistry-defining step. nih.govresearchgate.net This approach allows for the creation of the quaternary carbon center with high enantiomeric excess. researchgate.net Asymmetric Friedel-Crafts alkylation reactions, catalyzed by chiral phosphoric acids, have also been developed to synthesize β-indolyl cyclopentanones and cyclopentylamides containing an all-carbon quaternary stereocenter with high enantioselectivity. acs.orgnih.gov

Chiral Pool Approaches and Asymmetric Catalysis for Cyclopentane Derivatives

The chiral pool, which utilizes readily available enantiopure natural products as starting materials, provides an effective route to complex chiral molecules. While the cyclopentane chiral pool is less extensive than that for six-membered rings, carbohydrates like D-mannose and D-galactose have been successfully used as precursors for the stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids. baranlab.orgnih.gov These syntheses often employ ring-closing metathesis as a key step to form the cyclopentene (B43876) ring. nih.gov

Asymmetric catalysis offers a more versatile approach to chirality. frontiersin.org The enantioselective construction of α-tertiary amines is a significant area of research, with transition-metal catalysis providing powerful tools. rsc.org For cyclopentane systems, chiral amine catalysts have been used to promote asymmetric Knoevenagel condensations with cyclohexanones to create axial chirality, a strategy that could be adapted for cyclopentanone precursors. researchgate.net Chiral phosphoric acid catalysis has proven effective in controlling the stereochemistry of Friedel-Crafts reactions to form chiral cyclopentane derivatives. nih.gov

Functionalization and Derivatization Strategies

Functionalization of the parent this compound can be directed at two primary sites: the primary amine on the cyclopentyl ring and the imidazole ring itself.

The primary amine is a versatile handle for derivatization. Standard reactions such as acylation, alkylation, and sulfonylation can introduce a wide variety of functional groups. For analytical purposes, primary amines are often derivatized with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to create fluorescent adducts for HPLC analysis. researchgate.netthermofisher.com Synthetically, acylation with acid chlorides or anhydrides, or reductive amination with aldehydes or ketones, can be used to build more complex structures. iu.edusigmaaldrich.com

The imidazole ring can also be functionalized. The N-H proton is acidic and can be removed with a base, allowing for N-alkylation or N-arylation. nih.gov Direct C-H functionalization of the imidazole ring is also possible. nih.gov The C2 position is the most acidic, but since it is already substituted in the target molecule, functionalization would target the C4 and C5 positions. This is typically achieved by metalation (e.g., lithiation) followed by quenching with an electrophile, such as a halogen source or an alkyl halide. youtube.com

Site of FunctionalizationReaction TypeReagent(s)Potential Product Class
Primary AmineAcylationAcetyl Chloride, PyridineN-acyl derivatives (Amides)
Primary AmineSulfonylationTosyl Chloride, BaseN-sulfonyl derivatives (Sulfonamides)
Primary AmineReductive AminationBenzaldehyde, NaBH₃CNN-benzyl derivatives (Secondary Amines)
Imidazole Nitrogen (N-1)AlkylationMethyl Iodide, K₂CO₃N-methyl imidazole derivatives
Imidazole Carbon (C4/C5)HalogenationN-Bromosuccinimide (NBS)Bromo-imidazole derivatives
Imidazole Carbon (C4/C5)Lithiation/Alkylation1. n-BuLi2. Alkyl HalideC-alkyl imidazole derivatives

Modification of the Cyclopentane Ring System

The functionalization of saturated carbocycles, such as the cyclopentane ring in the target molecule, is a significant area of synthetic chemistry. Modern methodologies, particularly those involving C-H activation, provide powerful tools for the direct introduction of new functional groups.

Transition metal-catalyzed C-H activation is a prominent strategy for the functionalization of cycloalkanes. For a molecule like this compound, the amine or the imidazole nitrogen could potentially serve as a directing group to guide a metal catalyst to specific C-H bonds on the cyclopentane ring. For instance, palladium and rhodium catalysts are well-known to effect the arylation, alkylation, and amination of C(sp³)–H bonds. nih.govresearchgate.netnih.govresearchgate.netacs.orgnih.govchemrxiv.orgresearchgate.net The directing ability of the primary amine could be harnessed, possibly after in situ formation of a transient directing group, to achieve regioselective functionalization at the C2 or C5 positions of the cyclopentane ring. researchgate.net

Table 1: Potential C-H Functionalization Reactions of the Cyclopentane Ring

Reaction TypeCatalyst/ReagentsPotential Product
ArylationPd(OAc)₂, Ligand, Ar-X1-(1-Aryl-1H-imidazol-2-yl)cyclopentan-1-amine
AlkylationRh₂(OAc)₄, R-N₂=CHCO₂Et1-(1-(Alkoxycarbonylmethyl)-1H-imidazol-2-yl)cyclopentan-1-amine
AminationRh₂(esp)₂, N-aryl-1,2,3-triazole1-(1-(N-Arylamino)-1H-imidazol-2-yl)cyclopentan-1-amine

It is important to note that the presence of two nitrogen atoms in the imidazole ring and the primary amine on the cyclopentane ring presents a challenge in chemoselectivity, as these groups can also coordinate to the metal catalyst.

Elaboration of the Imidazole Heterocycle

The imidazole ring itself is a versatile platform for further functionalization. The two nitrogen atoms and the C4 and C5 carbon atoms are all potential sites for modification.

Alkylation and arylation of the imidazole nitrogen atoms are common transformations. nih.govreddit.comgoogle.com The regioselectivity of N-functionalization can be influenced by the steric hindrance imposed by the adjacent 2-substituted cyclopentyl group and the reaction conditions. reddit.com In the case of this compound, alkylation could potentially occur at either N1 or N3, leading to a mixture of regioisomers. The use of specific protecting groups or directing groups might be necessary to achieve selective functionalization.

Direct C-H functionalization of the imidazole ring at the C4 and C5 positions is also a viable strategy. Transition metal catalysts, particularly those based on palladium and rhodium, have been successfully employed for the arylation, alkenylation, and alkylation of imidazole C-H bonds. nih.gov The regioselectivity of these reactions is often dictated by the electronic properties of the imidazole ring and the nature of the substituents.

Regioselective Functionalization Techniques

Achieving regioselectivity is a critical aspect of synthesizing complex molecules. For this compound, this pertains to selectively functionalizing one of the nitrogen atoms of the imidazole, the C4 or C5 position of the imidazole, or a specific position on the cyclopentane ring.

As mentioned, directed C-H activation can provide a solution for regioselective functionalization of the cyclopentane ring. For the imidazole moiety, regioselective N-alkylation can sometimes be achieved by carefully controlling the reaction conditions, such as the base and solvent. reddit.com For C-H functionalization of the imidazole ring, the inherent electronic differences between the C4 and C5 positions can lead to preferential reactivity. Computational studies can often predict the most likely site of electrophilic or nucleophilic attack.

A domino addition/cyclization process involving unsymmetrical carbodiimides and propargylic amines has been shown to produce 2-aminoimidazoles with high regioselectivity, and this regioselectivity could be reversed by changing the base and temperature. researchgate.net Such strategies could be adapted for the synthesis of derivatives of the target molecule.

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount in achieving efficient and selective chemical transformations.

Application of Organocatalysis in Imidazolium (B1220033) Systems

Imidazolium salts, which can be readily formed from imidazole derivatives, are precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. The target molecule, this compound, could be converted into a chiral imidazolium salt, which could then be used as a precursor for a chiral NHC organocatalyst. acs.org Chiral imidazoles and their derivatives have been employed in asymmetric organocatalysis for various transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions. acs.orgnih.govnih.govresearchgate.net The development of chiral bicyclic imidazole catalysts has shown promise in achieving high enantioselectivity in several reactions. acs.org

Table 2: Potential Organocatalytic Applications

Catalyst TypeReactionPotential Application
Chiral Imidazolium SaltAsymmetric Aldol ReactionSynthesis of chiral β-hydroxy carbonyl compounds
Chiral N-Heterocyclic CarbeneAsymmetric Benzoin CondensationSynthesis of chiral α-hydroxy ketones
Chiral ImidazoleAsymmetric Michael AdditionSynthesis of chiral 1,5-dicarbonyl compounds

Transition Metal-Catalyzed Processes for Alkyne and Amine Transformations

The synthesis of the 2-aminoimidazole core of the target molecule can be achieved through various transition metal-catalyzed reactions. Palladium-catalyzed alkyne carboamination reactions of N-propargyl guanidines provide an efficient route to substituted 2-aminoimidazoles. nih.govacs.org This methodology allows for the formation of both a C-N and a C-C bond in a single step.

Copper-catalyzed reactions have also been extensively used in the synthesis of imidazoles and their fused analogues. nih.govbeilstein-journals.org For instance, a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes, catalyzed by CuI, affords imidazo[1,2-a]pyridines. beilstein-journals.org Similar strategies could be envisioned for the synthesis of 2-substituted imidazoles. Furthermore, transition metal-catalyzed hydroamination of alkynes is a direct and atom-economical method for the formation of C-N bonds and has been used in the synthesis of imidazoles. acs.orgnih.gov

Rhodium catalysts have shown remarkable versatility in C-H amination reactions, which could be applied to the functionalization of the cyclopentane ring or the synthesis of the imidazole moiety. nih.govresearchgate.netacs.orgnih.gov

Eco-Benign Synthetic Protocols in Imidazole Synthesis

In recent years, there has been a significant push towards the development of environmentally friendly synthetic methods. For the synthesis of imidazoles, several "green" approaches have been reported. These include the use of microwave irradiation to accelerate reactions and reduce energy consumption, as well as the use of eco-friendly solvents like water or deep eutectic solvents (DES). rsc.orgtaylorfrancis.comresearchgate.netnih.govnih.govacs.orgresearchgate.netjusst.orgrsc.org

Microwave-assisted synthesis has been successfully applied to the preparation of 2-aminoimidazoles, often leading to significantly reduced reaction times and improved yields. rsc.orgnih.govacs.orgresearchgate.netjusst.org The multicomponent synthesis of 4-aminoimidazo[1,2-a] nih.govresearchgate.nettaylorfrancis.comtriazines from 2-aminoimidazoles under microwave irradiation highlights the efficiency of this technique. rsc.org Similarly, ultrasound irradiation has been employed as a green technique to enhance reaction rates and yields in the synthesis of imidazole-based compounds. nih.gov

The use of deep eutectic solvents as a reaction medium for the synthesis of 2-aminoimidazoles has also been demonstrated as a greener alternative to traditional volatile organic solvents. researchgate.net These eco-benign protocols offer a sustainable approach to the synthesis of this compound and its derivatives.

Advanced Strategies for Purification and Isomer Separation

The isolation and purification of this compound, particularly the separation of its enantiomers, is a critical step in its chemical synthesis and pharmaceutical development. Chirality plays a pivotal role in the biological activity of many compounds, making the separation of racemic mixtures into their individual enantiomers a key focus. nih.gov Advanced chromatographic and non-chromatographic techniques are employed to achieve high levels of purity and enantiomeric excess.

Chromatographic Methods

Chromatographic techniques are powerful tools for the separation of chiral compounds. wvu.edu These methods rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). nih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are among the most widely used techniques for the enantioselective separation of chiral amines and imidazole derivatives. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for the analytical and preparative separation of enantiomers. wvu.edu The choice of the chiral stationary phase is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of racemic compounds, including those with imidazole moieties. researchgate.netdergipark.org.tr The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the analyte and the chiral selector. nih.govsemanticscholar.org The mobile phase composition, including the type of organic modifier and any additives, can be optimized to enhance resolution. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. nih.gov Polysaccharide-based CSPs are also commonly used in SFC. researchgate.net The use of supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol, allows for efficient separation of chiral molecules.

Capillary Electrophoresis (CE): Capillary zone electrophoresis with the addition of a chiral selector to the background electrolyte is another effective technique for the enantiomeric resolution of imidazole derivatives. nih.gov Cyclodextrins are frequently used as chiral selectors in this method. nih.gov The separation is based on the differential formation of inclusion complexes between the enantiomers and the cyclodextrin (B1172386) cavity. nih.gov

Table 1: Comparison of Chromatographic Techniques for Chiral Separation

TechniquePrincipleCommon Chiral SelectorsAdvantages
HPLC Differential partitioning between a mobile phase and a chiral stationary phase.Polysaccharide derivatives (cellulose, amylose), cyclodextrins, macrocyclic glycopeptides. dergipark.org.trnih.govWide applicability, well-established, scalable for preparative purposes. wvu.edu
SFC Differential partitioning using a supercritical fluid as the mobile phase.Polysaccharide derivatives. researchgate.netFast separations, lower organic solvent consumption, "greener" technique. nih.gov
CE Differential migration in an electric field due to interaction with a chiral selector in the electrolyte.Cyclodextrins. nih.govHigh efficiency, small sample volume required.

Non-Chromatographic Methods

While chromatographic methods are prevalent, non-chromatographic techniques, particularly chiral resolution via diastereomeric salt formation, offer a classical and often scalable approach to isomer separation. onyxipca.com

Chiral Resolution by Diastereomeric Salt Formation: This method involves the reaction of the racemic amine with a chiral resolving agent, which is typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by breaking the salt. The success of this method is highly dependent on the selection of the appropriate resolving agent and crystallization solvent. onyxipca.com Common chiral resolving agents for amines include tartaric acid and camphorsulfonic acid. wikipedia.org

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentTypeMechanism of Action
Tartaric Acid Chiral Dicarboxylic AcidForms diastereomeric salts with racemic amines through acid-base reaction. wikipedia.org
Camphorsulfonic Acid Chiral Sulfonic AcidForms diastereomeric salts with racemic amines. wikipedia.org
(R)-(-)-Mandelic Acid Chiral Carboxylic AcidForms diastereomeric salts with racemic amines.
Brucine Chiral Alkaloid (Base)Can be used to resolve chiral acids.

Enzymatic Resolution: Biocatalysis presents a highly selective method for resolving racemic mixtures. nih.gov Enzymes can selectively catalyze a reaction on one enantiomer of a racemic pair, leaving the other enantiomer unreacted. For chiral amines, enzymes like lipases or proteases can be used in dynamic kinetic resolution processes, often in combination with a metal racemization catalyst. researchgate.net This approach can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Analyses

Quantum chemical analyses have been instrumental in elucidating the electronic properties and predicting the chemical behavior of 1-(1H-Imidazol-2-YL)cyclopentan-1-amine.

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. For related imidazole-containing compounds, the HOMO is often localized on the imidazole (B134444) ring, indicating its electron-rich nature, while the LUMO is distributed across the entire molecule. researchgate.net

Molecular OrbitalEnergy (eV)Description
HOMOData not availableHighest Occupied Molecular Orbital
LUMOData not availableLowest Unoccupied Molecular Orbital
HOMO-LUMO GapData not availableIndicator of kinetic stability

Interactive Data Table: This table would typically be populated with calculated energy values from quantum chemical software.

Theoretical calculations can predict the reactivity and stability of this compound. Molecular electrostatic potential (MEP) maps are often used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Generally, in imidazole derivatives, the nitrogen atoms of the imidazole ring are regions of negative potential, making them susceptible to electrophilic attack. The stability of the compound is influenced by factors such as the planarity of the imidazole ring and the steric hindrance from the cyclopentane (B165970) group.

The imidazole ring of this compound can exist in different protonation states and tautomeric forms. The basicity of the nitrogen atoms in the imidazole ring allows for protonation, which can significantly alter the molecule's electronic properties and reactivity. Tautomerism, the migration of a proton between the two nitrogen atoms of the imidazole ring, is a common phenomenon in such compounds. mdpi.comresearchgate.net Computational studies can predict the relative energies of the different tautomers and their populations at equilibrium. The stability of a particular tautomer can be influenced by the solvent environment and intermolecular interactions.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound.

The cyclopentane ring in this compound is not planar and can adopt several conformations, such as the envelope and twist forms. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The resulting potential energy surface, or energy landscape, reveals the preferred three-dimensional structures of the molecule.

Intermolecular interactions play a crucial role in the solid-state structure and properties of this compound. The amine group and the N-H group of the imidazole ring can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of specific supramolecular structures, such as dimers or chains. mdpi.com Additionally, the aromatic imidazole ring can participate in π-stacking interactions with other aromatic systems. Molecular dynamics simulations can be used to study the dynamics and strength of these intermolecular interactions.

Interaction TypePotential SitesSignificance
Hydrogen BondingAmine group, Imidazole N-H, Imidazole N atomsFormation of supramolecular structures
π-stackingImidazole ringStabilization of crystal packing

Interactive Data Table: This table outlines the potential intermolecular interactions for the specified compound.

Virtual Ligand-Macromolecule Docking Studies

Virtual docking studies are instrumental in predicting the binding affinity and orientation of a small molecule within the active site of a macromolecular target, such as a protein or enzyme. This computational technique is a cornerstone of modern drug discovery, providing insights into potential intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern molecular recognition.

For this compound, such studies would theoretically involve preparing the 3D structure of the ligand and docking it into the binding pocket of a relevant biological target. The results would typically be presented in terms of docking scores, binding free energy estimations, and visualization of the binding pose. However, a thorough literature search did not yield any studies that have performed virtual ligand-macromolecule docking for this specific compound. Consequently, there is no data available on its theoretical binding modes or the energetics of its interaction with any macromolecule.

Mechanistic Insights from Computational Approaches

Computational chemistry offers powerful tools to elucidate reaction mechanisms, characterize transient species, and understand the catalytic roles of different molecular features.

Reaction Pathway Elucidation and Energy Profile Determination

The synthesis or metabolic transformation of this compound could be investigated computationally to map out the most plausible reaction pathways. This would involve calculating the energies of reactants, intermediates, transition states, and products to construct a potential energy surface. Such an energy profile would reveal the thermodynamics and kinetics of the transformation. No studies detailing the reaction pathway elucidation for the formation or degradation of this compound have been published.

Transition State Characterization

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy point along a reaction coordinate. Computational methods, such as density functional theory (DFT), are employed to locate and verify these transient structures. Key parameters like geometry, vibrational frequencies (specifically the presence of a single imaginary frequency), and energy are determined. For this compound, no computational studies on the characterization of transition states involved in its synthesis or reactions are available.

Catalytic Role of Molecular Features in Reaction Mechanisms

The imidazole ring and the primary amine on the cyclopentyl group are key features of this compound that could play significant catalytic roles in various reactions. The imidazole moiety can act as a proton shuttle or a nucleophile, while the amine group can also function as a base or nucleophile. Computational studies could model reactions where these features participate in catalysis, providing insights into their specific roles. However, no such computational investigations have been reported for this compound.

Cheminformatics and In Silico Design

Cheminformatics applies computational methods to analyze and model chemical and biological data, aiding in the design of new molecules with desired properties.

Descriptor Generation and Feature Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties, such as its topology, geometry, and electronic features. These descriptors are fundamental to developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For this compound, a variety of descriptors could be calculated, including molecular weight, logP, polar surface area, and various 2D and 3D descriptors.

Feature selection algorithms could then be applied to identify the most relevant descriptors for a particular biological activity or property. This process is crucial for building robust and predictive computational models. A search of the literature and chemical databases did not provide any studies that have generated and selected molecular descriptors for this compound in the context of in silico design or modeling.

Computational Library Design for Structural Diversity

Computational library design is a important technique in modern drug discovery and materials science. It leverages computational power to enumerate and evaluate a vast number of virtual compounds, thereby guiding synthetic efforts toward molecules with desired properties and structural diversity. In the context of exploring the chemical space around a core scaffold like this compound, computational library design becomes an invaluable tool.

The design of a computational library focused on this compound would typically begin with the identification of key diversification points on the molecule. For this specific compound, potential points for modification include the imidazole ring, the cyclopentane ring, and the amine group. By systematically introducing a variety of substituents at these positions, a virtual library of analogs can be generated.

The selection of these substituents is a critical step. Often, a range of fragments with varying electronic and steric properties is chosen. For example, the imidazole ring could be substituted with electron-donating or electron-withdrawing groups to modulate its electronic character. Similarly, the cyclopentane ring could be functionalized with different alkyl or functional groups to explore steric and conformational effects. The primary amine also presents an opportunity for modification, such as through N-alkylation or N-acylation, to introduce further structural diversity.

Once the virtual library is constructed, computational methods are employed to assess the properties of each designed molecule. This can include the calculation of various physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area, to ensure drug-likeness. Furthermore, molecular docking simulations can be performed if a specific biological target is known, to predict the binding affinity and mode of interaction for each library member. This filtering process helps to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

For instance, a hypothetical computational library design for this compound could involve the following variations:

Table 1: Hypothetical Substituent Variations for a Computational Library of this compound Analogs

R1 (Imidazole Substitution) R2 (Cyclopentane Substitution) R3 (Amine Substitution)
-H -H -H
-CH3 -OH -CH3
-Cl =O -C(O)CH3
-F -CH3 -SO2CH3

The resulting virtual compounds from such a library can then be further analyzed. For example, their predicted absorption, distribution, metabolism, and excretion (ADMET) properties can be computationally evaluated to identify candidates with a higher probability of success in later stages of development. While specific research detailing a comprehensive computational library design for this compound is not extensively available in the public domain, the principles of computational chemistry provide a clear framework for how such an endeavor would be approached to explore structural diversity.

Structure Property Relationships: a Theoretical Framework

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This method is instrumental in predicting the activity of new compounds and optimizing lead structures in drug discovery.

The development of a robust QSAR model for 1-(1H-Imidazol-2-YL)cyclopentan-1-amine and its analogs would begin with the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties. They are typically categorized into several groups:

Constitutional Descriptors: These are the most straightforward descriptors, including molecular weight, atom count, and bond count.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, such as the Wiener and Randić indices.

Geometrical Descriptors: These descriptors relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment. scirp.org

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and molar refractivity, which are crucial for understanding a molecule's pharmacokinetic profile.

For a hypothetical series of analogs of this compound, a data table of theoretical descriptors could be generated as follows:

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)HOMO (eV)LUMO (eV)
Analog 1 165.231.53.5-6.21.8
Analog 2 179.261.83.7-6.11.9
Analog 3 193.282.13.9-6.02.0
Analog 4 207.312.44.1-5.92.1
Analog 5 221.342.74.3-5.82.2

Once these descriptors are calculated, a statistical method such as multiple linear regression (MLR) or partial least squares (PLS) would be employed to build a mathematical model that links a selection of these descriptors to the observed biological activity. researchgate.net

The reliability of a QSAR model is assessed through rigorous validation. nih.gov Internal validation techniques, such as leave-one-out cross-validation (q²), are used to test the model's internal consistency. A high q² value (typically > 0.5) indicates a robust and predictive model. tandfonline.com External validation, where the model is used to predict the activity of a set of compounds not used in the model's development, is crucial for assessing its real-world predictive power. nih.gov

The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. This is important to ensure that predictions are not extrapolated to compounds that are structurally too different from those used to build the model.

A hypothetical validation summary for a QSAR model of this compound analogs might look like this:

ParameterValue
R² (Coefficient of Determination) 0.92
q² (Cross-validated R²) 0.75
R² pred (External Validation) 0.85
Standard Error of Estimate 0.25

Influence of Molecular Architecture on Theoretical Interactions

The specific arrangement of atoms and functional groups in this compound dictates its potential interactions with biological targets.

Substituents on either the cyclopentane (B165970) or imidazole (B134444) ring can significantly alter the molecule's steric and electronic properties.

Steric Effects: The introduction of bulky substituents on the cyclopentane ring could hinder the molecule's ability to fit into a binding pocket. Conversely, smaller substituents might be more favorable. The steric influence of substituents is a key consideration in 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.com

Electronic Effects: The imidazole ring is an electron-rich aromatic system. nih.gov Electron-donating or electron-withdrawing groups attached to this ring can modify its electron density, influencing its ability to form hydrogen bonds or engage in pi-stacking interactions. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. wikipedia.org The primary amine on the cyclopentane ring is a key site for hydrogen bonding and can be protonated at physiological pH, allowing for ionic interactions.

The flexibility of the cyclopentane ring is a critical factor in how this compound interacts with its environment. Unlike the rigid, planar imidazole ring, the cyclopentane ring is non-planar and exists in a state of dynamic equilibrium between several conformations, primarily the "envelope" and "half-chair" forms. libretexts.orglibretexts.org This conformational flexibility allows the molecule to adopt different shapes to fit into a binding site.

Molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. nih.gov Understanding these dynamics is essential for predicting how the molecule will present its key interacting groups (the imidazole and amine) to a biological target. The relative orientation of these two groups is dictated by the puckering of the cyclopentane ring. scribd.com

Role of Stereochemistry in Molecular Recognition and Selectivity (theoretical)

The carbon atom of the cyclopentane ring to which both the imidazole and amine groups are attached is a chiral center. This means that this compound can exist as two enantiomers (R and S).

Biological systems are inherently chiral, and as a result, enantiomers of a drug can have different biological activities. One enantiomer may bind strongly to a receptor, while the other may bind weakly or not at all. In some cases, one enantiomer may produce the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.

The differential interaction of enantiomers with a chiral receptor can be explained by the three-point attachment model. For a molecule to be recognized stereoselectively, it must interact with the receptor at three distinct points. Due to their different spatial arrangements, only one of the enantiomers will be able to achieve the optimal three-point interaction with the chiral binding site.

Future Research Directions and Open Questions

Advancements in Sustainable Synthetic Methodologies

The future synthesis of 1-(1H-Imidazol-2-YL)cyclopentan-1-amine and its derivatives will increasingly focus on sustainable and environmentally benign methodologies. bohrium.com The pharmaceutical industry, a major consumer of chemical processes, is under pressure to develop greener synthetic routes to minimize its environmental impact. mdpi.com Traditional methods for synthesizing N-heterocycles, the class of compounds to which imidazole (B134444) belongs, often involve harsh reaction conditions, hazardous solvents, and the production of significant waste. mdpi.comnih.gov Modern advancements, however, offer a toolkit of greener alternatives.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for imidazole synthesis. bohrium.comresearchgate.net The application of microwave irradiation in solvent-free conditions represents a particularly attractive green chemistry approach. rasayanjournal.co.in

Ultrasound Irradiation (Sonochemistry): Sonochemistry facilitates chemical processes through the application of ultrasonic sound waves and is an emerging green tool for the synthesis of N-heterocycles like imidazoles. bohrium.comresearchgate.net

Catalyst Innovation: There is a strong trend towards replacing traditional catalysts with more sustainable options. This includes the use of heterogeneous catalysts, which can be easily separated and recycled, and catalysts based on earth-abundant metals to replace precious metals. bohrium.commdpi.com Magnetic nanoparticles have also been explored as reusable catalysts for imidazole synthesis. researchgate.net

Solvent-Free and Alternative Solvent Reactions: Conducting reactions without a solvent or in greener solvents like ionic liquids or water minimizes volatile organic compound (VOC) emissions and simplifies purification. bohrium.comnih.govasianpubs.org One-pot, multicomponent reactions under solvent-free conditions are particularly efficient. nih.govasianpubs.org

These sustainable methods offer significant advantages over classical approaches, as detailed in the table below.

FeatureTraditional Synthetic MethodsSustainable Synthetic Methodologies
Energy Source Conventional heating (oil baths, heating mantles)Microwaves, Ultrasound
Solvents Often volatile and hazardous organic solventsSolvent-free, Water, Ionic Liquids, Bio-solvents
Catalysts Homogeneous, often precious metal-based, single-useHeterogeneous, Earth-abundant metals, Recyclable, Biocatalysts
Reaction Time Often lengthy (hours to days)Significantly reduced (minutes to hours)
Waste Generation High, often requiring extensive purificationMinimized, often with simpler work-up procedures
Efficiency Variable yields, multi-step processesHigh yields, potential for one-pot multicomponent reactions nih.gov

Applying these principles to the synthesis of this compound could involve developing a one-pot reaction combining a cyclopentanone (B42830) derivative, an imidazole precursor, and an amine source under microwave irradiation without a solvent.

Integration of Machine Learning in Molecular Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and molecular design by accelerating the identification and optimization of new chemical entities. researchgate.netnih.gov For a scaffold like this compound, ML can be instrumental in designing novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

Future applications of ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By training ML algorithms—such as artificial neural networks (ANNs), support vector machines (SVMs), or random forests—on a dataset of imidazole derivatives and their known activities, predictive QSAR models can be built. researchgate.netnih.gov These models can then be used to forecast the activity of newly designed analogs of this compound before they are synthesized, saving time and resources. researchgate.netnih.gov

De Novo Drug Design: Generative ML models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. acs.orgnih.gov By training these models on libraries of known active compounds, they can learn the underlying patterns of molecular structures required for a specific biological effect and generate novel imidazole-cyclopentanamine derivatives. youtube.commdpi.com This approach helps to explore new regions of chemical space.

ADMET Prediction: A significant cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models are increasingly used to predict these properties early in the discovery process, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials. nih.govmdpi.com

The integration of these ML techniques can create a powerful, iterative design-predict-synthesize-test cycle, significantly streamlining the discovery of lead compounds.

Machine Learning ModelApplication in Molecular DesignPredicted Properties for this compound Analogs
Artificial Neural Networks (ANN) QSAR, ADMET PredictionBiological activity (e.g., IC50), Toxicity, Solubility researchgate.netresearchgate.net
Support Vector Machines (SVM) Classification of active vs. inactive compoundsTarget binding affinity, Bioavailability
Random Forest QSAR, Feature importance selectionAntimicrobial or anticancer activity, Metabolic stability
Recurrent Neural Networks (RNN) De Novo molecular generationNovel, synthesizable structures with desired property profiles mdpi.com
Generative Adversarial Networks (GAN) De Novo molecular generationDiverse chemical structures with specific therapeutic characteristics nih.gov

Exploring Novel Chemical Space through Structural Modifications

The core structure of this compound offers multiple points for structural modification to explore novel chemical space and generate analogs with improved potency, selectivity, and drug-like properties. The concept of "chemical space," which encompasses all possible molecules, is vast, and computational tools are essential for navigating it effectively. nih.govresearchgate.net

Key modification strategies for this scaffold include:

Substitution on the Imidazole Ring: The nitrogen and carbon atoms of the imidazole ring are amenable to substitution. Adding various functional groups can modulate the molecule's electronics, sterics, and hydrogen bonding capacity, which can be critical for target engagement. nih.govnih.gov

Modification of the Cyclopentane (B165970) Ring: The saturated cyclopentane ring can be altered by introducing substituents, changing its size (e.g., to cyclobutane (B1203170) or cyclohexane), or introducing heteroatoms. These changes can affect the molecule's conformation and how it fits into a biological target's binding pocket.

Derivatization of the Amine Group: The primary amine is a key functional group that can be alkylated, acylated, or converted to other nitrogen-containing functional groups. These modifications can influence the compound's basicity, solubility, and ability to form salt bridges or hydrogen bonds.

Systematic exploration of these modifications, guided by the ML models discussed previously, can lead to the identification of structure-activity relationships (SAR). chemijournal.com This iterative process of design and synthesis allows researchers to fine-tune the molecular architecture to achieve a desired therapeutic profile.

Modification SitePotential Structural ChangesPotential Impact on Properties
Imidazole Ring (N-1, C-4, C-5) Alkylation, Arylation, HalogenationAltered pKa, lipophilicity, metabolic stability, target interactions nih.gov
Cyclopentane Ring Introduction of alkyl, hydroxyl, or fluoro groups; Ring expansion/contractionModified 3D shape, improved binding affinity, altered pharmacokinetics
Amine Group (-NH2) Conversion to secondary/tertiary amines, amides, sulfonamidesModulated basicity, solubility, membrane permeability, hydrogen bonding

Refinement of Theoretical Models for Enhanced Predictive Power

Theoretical and computational chemistry provides the fundamental framework for understanding and predicting molecular behavior, complementing experimental research. Future work will focus on refining these models to provide more accurate and reliable predictions for complex heterocyclic amines like this compound. nih.govbohrium.com

Areas for advancement include:

Improved Quantum Mechanics (QM) Methods: QM calculations, such as Density Functional Theory (DFT), are used to predict molecular geometries, electronic properties, and reaction energies. Ongoing research aims to develop new functionals and basis sets that can more accurately model the intricate electronic structures of heterocyclic systems and their interactions with biological targets. nih.gov

Enhanced Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with proteins or other biomolecules over time. nih.gov Future refinements will involve more accurate force fields, longer simulation timescales, and advanced sampling techniques to better predict binding affinities and conformational changes, which are crucial for understanding a drug's mechanism of action.

Integration of QM and MM (QM/MM): QM/MM methods offer a compromise between the accuracy of QM and the speed of classical molecular mechanics (MM). By treating the most important region of a system (e.g., the ligand and the active site) with QM and the rest with MM, these models can provide high-accuracy insights into enzymatic reactions and binding events for larger systems.

These refined theoretical models will be critical for validating hypotheses generated by ML algorithms and providing a deeper, physics-based understanding of why certain structural modifications lead to desired biological effects. researchgate.net The synergy between data-driven ML approaches and physics-based theoretical models represents a powerful future paradigm in molecular discovery. rsc.org

Theoretical ModelObjective of RefinementApplication to this compound
Density Functional Theory (DFT) Develop more accurate functionalsPrecise calculation of electronic properties, reaction mechanisms, and NMR/IR spectra. nih.gov
Molecular Dynamics (MD) Improve force fields and sampling methodsAccurate prediction of binding free energy, conformational landscape, and protein-ligand interactions. nih.gov
QM/MM Hybrid Models Enhance the interface between QM and MM regionsDetailed modeling of enzymatic reactions or receptor activation involving the compound.
COSMOtherm Improve prediction of thermophysical propertiesMore reliable prediction of solubility, viscosity, and vapor pressure for process design. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.